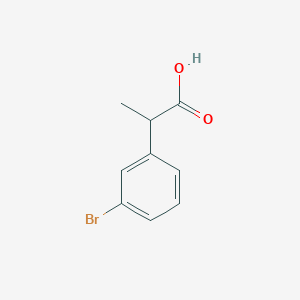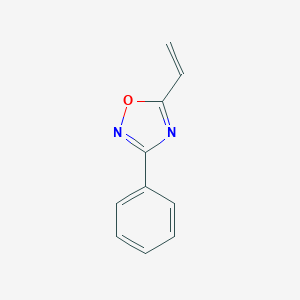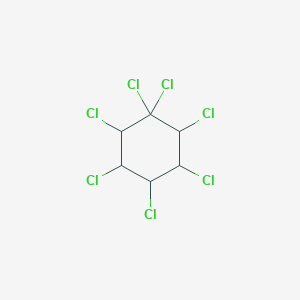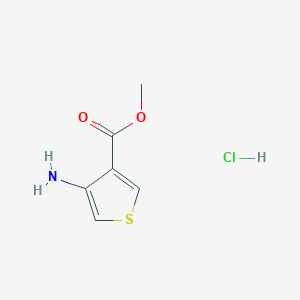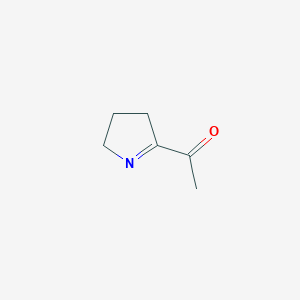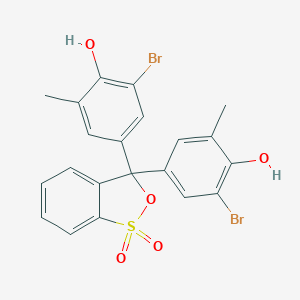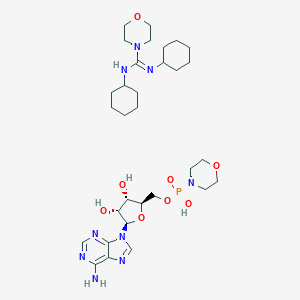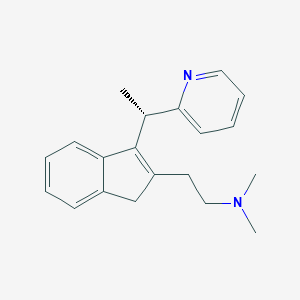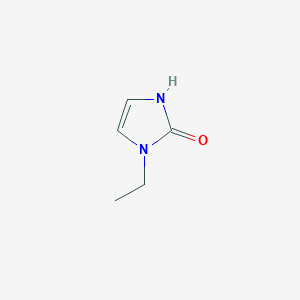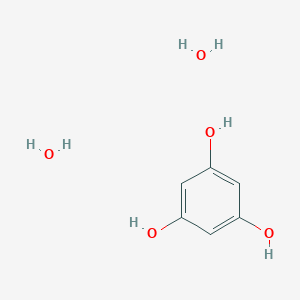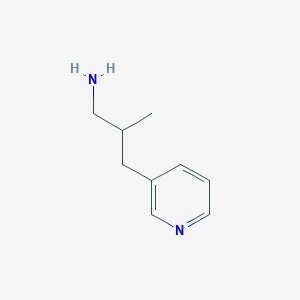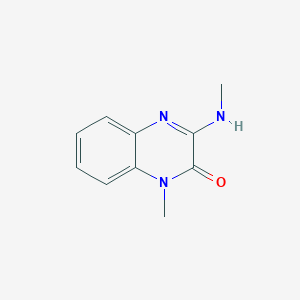
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with a methyl group at the 1-position and a methylamino group at the 3-position
Métodos De Preparación
The synthesis of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which undergoes cyclization to form the quinoxalinone core. The methylamino group can be introduced through subsequent methylation reactions using methylamine and appropriate reagents.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoxalinone core to its corresponding dihydroquinoxalinone form.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Medicine: The compound’s pharmacological properties make it a promising candidate for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
1-Methylquinoxalin-2(1H)-one: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminoquinoxalin-2(1H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
1,3-Dimethylquinoxalin-2(1H)-one: Contains two methyl groups, which can influence its chemical behavior and biological effects.
The uniqueness of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various applications.
Propiedades
Número CAS |
112072-67-0 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
SMILES canónico |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


